molecular formula C6H14N4O2S B13015801 N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide

N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide

Cat. No.: B13015801
M. Wt: 206.27 g/mol
InChI Key: LJXXSBDOAIZUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide typically involves the reaction of thietanyltriazoles with phenacyl bromides. The starting thietanyltriazoles are obtained by reacting 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1-oxidotheitan-3-yl)-1,2,4-triazole and 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Substitution: It can undergo substitution reactions, particularly at the sulfur atom in the thietane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine and chlorine, and bases like triethylamine. The reactions often occur in solvents such as benzene or acetonitrile under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems in the case of its antidepressant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide stands out due to its specific combination of a thietane ring and hydrazinecarboximidamide group, which imparts unique chemical properties and potential biological activities.

Properties

Molecular Formula

C6H14N4O2S

Molecular Weight

206.27 g/mol

IUPAC Name

2-amino-1-(1,1-dioxothietan-3-yl)-1-ethylguanidine

InChI

InChI=1S/C6H14N4O2S/c1-2-10(6(7)9-8)5-3-13(11,12)4-5/h5H,2-4,8H2,1H3,(H2,7,9)

InChI Key

LJXXSBDOAIZUFN-UHFFFAOYSA-N

Isomeric SMILES

CCN(C1CS(=O)(=O)C1)/C(=N/N)/N

Canonical SMILES

CCN(C1CS(=O)(=O)C1)C(=NN)N

Origin of Product

United States

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